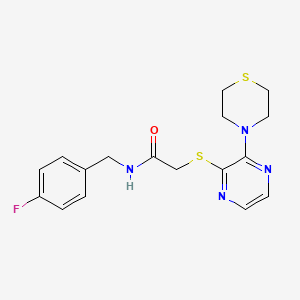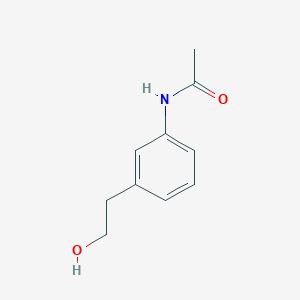
N-(3-(2-羟乙基)苯基)乙酰胺
描述
“N-(3-(2-Hydroxyethyl)phenyl)acetamide” is a chemical compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “N-(3-(2-Hydroxyethyl)phenyl)acetamide” can be represented by the SMILES string O=C(C)NC1=CC=CC(CCO)=C1 . This indicates that the compound contains an acetamide group (O=C©N-) attached to a phenyl ring with a 2-hydroxyethyl group (-CH2-CH2-OH) at the 3-position .
科学研究应用
化学选择性乙酰化
相关化合物 N-(2-羟苯基)乙酰胺是抗疟疾药物天然合成的中间体。它通过使用固定化脂肪酶对 2-氨基苯酚进行化学选择性单乙酰化产生,这证明了其在药物合成过程中的重要性 (Magadum & Yadav, 2018)。
抗炎和抗关节炎特性
该化合物在大鼠佐剂诱导的关节炎模型中显示出有希望的抗关节炎和抗炎活性。它显着减少了促炎细胞因子和氧化应激标志物,表明其作为抗关节炎剂的潜力 (Jawed et al., 2010)。
硅烷化和衍生物合成
对 N-(2-羟苯基)乙酰胺进行硅烷化的研究导致了新化合物的开发,这些化合物在材料科学和有机合成中具有潜在的应用。这些研究提供了对硅烷化衍生物的结构和化学性质的见解 (Nikonov et al., 2016)。
抗癌、抗炎和镇痛活性
2-(取代苯氧基)乙酰胺衍生物的合成已因其潜在的抗癌、抗炎和镇痛特性而得到探索。这些化合物,包括 N-(1-(4-氯苯基)乙基)-2-(4-硝基苯氧基)乙酰胺,已显示出有希望的生物活性,强调了 N-(3-(2-羟乙基)苯基)乙酰胺衍生物的治疗潜力 (Rani et al., 2014)。
光催化降解
该化合物已对其在紫外线和阳光照射下的光催化降解进行了研究,证明了其在环境应用中的效用,特别是在降解药物污染物方面 (Jallouli et al., 2017)。
分子和晶体结构分析
对 N-(2-羟苯基)乙酰胺衍生物的晶体和分子结构的研究为其化学性质以及在设计新材料和药物中的潜在应用提供了宝贵的见解 (Chi et al., 2018)。
安全和危害
属性
IUPAC Name |
N-[3-(2-hydroxyethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-8(13)11-10-4-2-3-9(7-10)5-6-12/h2-4,7,12H,5-6H2,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMLXXOUXFCXVSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(2-Hydroxyethyl)phenyl)acetamide | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


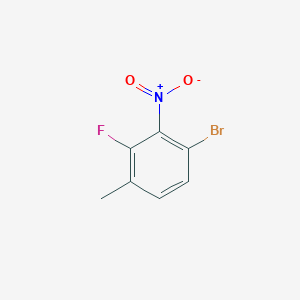
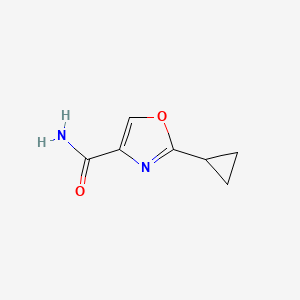
![Tert-butyl N-[(1R)-1-(5-bromo-4-methyl-1,2,4-triazol-3-yl)ethyl]carbamate](/img/structure/B2587735.png)
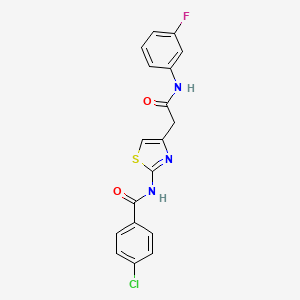
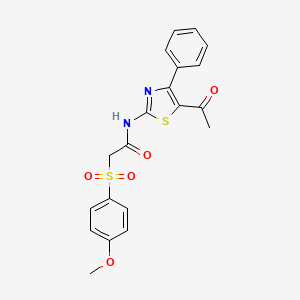
![2,2-Dimethyl-5-({[2-(naphthalen-2-yloxy)-5-(trifluoromethyl)phenyl]amino}methylidene)-1,3-dioxane-4,6-dione](/img/structure/B2587739.png)
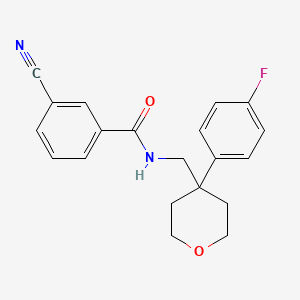
![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetamide](/img/structure/B2587743.png)
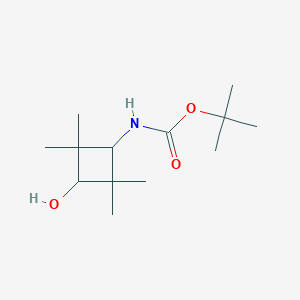
![N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide hydrochloride](/img/structure/B2587746.png)
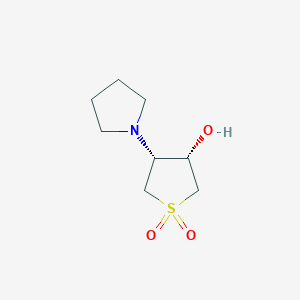
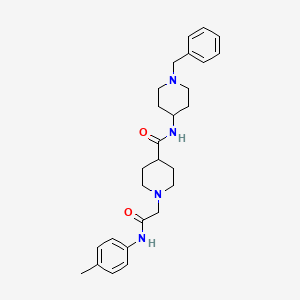
![N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-3-nitro-2-pyridinamine](/img/structure/B2587752.png)
